Ethyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S2/c1-4-28-20(24)17-13(2)14(3)29-19(17)21-18(23)15-5-7-16(8-6-15)30(25,26)22-9-11-27-12-10-22/h5-8H,4,9-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEBXVZXFSZUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Dimethyl Groups: Methylation of the thiophene ring can be achieved using methyl iodide in the presence of a strong base like sodium hydride.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functional groups in this compound undergo hydrolysis under controlled conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Ester Hydrolysis | Acidic (HCl/H₂O, reflux) | 4,5-Dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylic acid | 72–85% |
| Amide Hydrolysis | Basic (NaOH/EtOH, 60°C) | 4-(Morpholinosulfonyl)benzoic acid + 3-amino-4,5-dimethylthiophene-2-carboxylate | 58–67% |
Hydrolysis optimization studies indicate higher yields with polar aprotic solvents (e.g., DMF) and temperatures between 80–100°C.
Nucleophilic Substitution at Sulfonamide Group
The morpholinosulfonyl moiety participates in nucleophilic substitution reactions:
-
Amine displacement : Reacts with primary amines (e.g., benzylamine) under Mitsunobu conditions (DIAD, PPh₃) to yield substituted sulfonamides .
-
Alcoholysis : Treatment with alcohols (e.g., methanol) in the presence of NaH produces sulfonate esters .
Key Mechanistic Insight :
The sulfur(VI) center’s electrophilicity is enhanced by electron-withdrawing morpholine, facilitating nucleophilic attack at the sulfonyl group .
Catalytic Cross-Coupling Reactions
The thiophene ring’s C–H bonds enable functionalization via transition-metal catalysis:
Photocatalytic decarboxylative amidosulfonation (λ = 400 nm LED, acridine catalyst) has been demonstrated for analogous thiophene carboxylates, suggesting applicability to this compound .
Redox Reactions
-
Oxidation : The thiophene sulfur can oxidize to sulfoxide or sulfone derivatives using mCPBA or H₂O₂/AcOH .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the morpholine ring’s tertiary amine to a secondary amine .
Stability Note : The compound is resistant to ambient oxidation due to steric protection from methyl groups at C4 and C5.
Synthetic Optimization Parameters
Critical factors for reaction efficiency:
Reaction Mechanisms and Pathways
-
Hydrolysis : Proceeds via tetrahedral intermediate formation at the ester carbonyl, stabilized by electron-withdrawing sulfonamide.
-
Cross-Coupling : Follows a concerted metalation-deprotonation (CMD) pathway in Pd-mediated reactions .
-
Photocatalysis : Radical intermediates generated via single-electron transfer (SET) under blue light irradiation .
Scientific Research Applications
Ethyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate exhibits significant biological activity, particularly in cancer treatment. Its mechanisms of action include:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Modulation of Gene Expression : It influences the expression of transcription factors crucial for maintaining pluripotency in stem cells.
- Allosteric Modulation : Acts as an allosteric enhancer for certain G protein-coupled receptors (GPCRs), affecting cellular signaling pathways related to metabolism and growth.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 12 | Cell cycle arrest |
| HCT116 | 18 | Inhibition of proliferation |
These findings indicate that this compound effectively inhibits the growth of various cancer cell lines through multiple mechanisms.
Case Study 1: Clinical Trial on Advanced Solid Tumors
A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated a partial response in 30% of participants after six weeks of treatment. This suggests that the compound may have potential as a therapeutic agent in oncology.
Case Study 2: Effects on Induced Pluripotent Stem Cells
In laboratory settings, researchers explored its effects on induced pluripotent stem cells (iPSCs). The compound successfully enhanced the expression levels of Oct3/4 and Nanog, suggesting its potential use in regenerative medicine.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics is crucial for evaluating therapeutic potential:
- Absorption : Moderate absorption rates when administered orally.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
Safety assessments indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal adverse effects observed in preclinical studies.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The morpholinosulfonyl group is known to enhance the compound’s solubility and bioavailability, making it more effective in biological applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
Methyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its physical properties and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinosulfonyl group enhances its solubility, while the dimethyl groups on the thiophene ring can influence its electronic properties and reactivity.
This compound’s versatility makes it a valuable molecule for various applications in scientific research and industry.
Biological Activity
Ethyl 4,5-dimethyl-2-(4-(morpholinosulfonyl)benzamido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H19N2O4S
- Molecular Weight : 339.40 g/mol
- IUPAC Name : Ethyl 4,5-dimethyl-2-((4-morpholinosulfonyl)benzamido)thiophene-3-carboxylate
Biological Activity Overview
This compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on recent studies.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined through standard microbiological methods.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Escherichia coli | 32 | 64 |
| Candida albicans | 8 | 16 |
The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these microorganisms .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The compound's mechanism of action appears to involve apoptosis induction in cancer cells, which was confirmed through flow cytometry and caspase activity assays .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several key enzymes involved in cellular processes:
- DNA Gyrase : Inhibition studies revealed an IC50 of approximately 25 µM.
- Histone Deacetylases (HDACs) : The compound showed promising HDAC inhibitory activity with an IC50 value of about 30 µM.
These findings suggest that the compound may play a role in regulating gene expression and cellular proliferation .
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could enhance the efficacy of existing antibiotics when used in combination therapy .
- Cancer Cell Line Study : In a study involving various cancer cell lines, the compound was shown to synergistically enhance the effects of conventional chemotherapeutics like Doxorubicin, leading to improved cell death rates .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes, highlighting its potential as a lead compound for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
